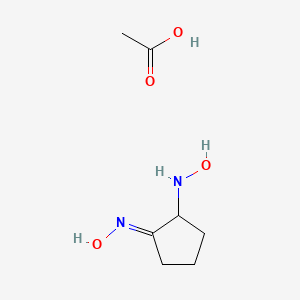
2-(hydroxyamino)cyclopentanone oxime acetate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxyamino)cyclopentanone oxime acetate (salt) is a chemical compound that is widely used in scientific research. It is a derivative of hydroxylamine and cyclopentanone, and its chemical formula is C7H12N2O3. This compound is known for its ability to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides.
Mécanisme D'action
The mechanism of action of 2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)) involves the inhibition of ribonucleotide reductase, an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This inhibition leads to the depletion of cellular nucleotides, which ultimately results in cell death. This compound has also been found to induce DNA damage and cell cycle arrest, which can contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)) has been shown to have a variety of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage, which can contribute to its anticancer activity. This compound has also been shown to inhibit the activity of other enzymes involved in nucleotide metabolism, such as thymidylate synthase and dihydrofolate reductase. Additionally, it has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)) is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. Additionally, it has been found to enhance the efficacy of radiation therapy in preclinical studies. However, this compound has some limitations for lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research on 2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)). One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential side effects on normal cells.
Méthodes De Synthèse
The synthesis of 2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)) involves the reaction of hydroxylamine hydrochloride with cyclopentanone in the presence of acetic acid. The resulting product is then treated with sodium acetate to form the acetate 2-(hydroxyamino)cyclopentanone oxime acetate (salt) of the compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)) has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This inhibition leads to the depletion of cellular nucleotides, which ultimately results in cell death. This compound has also been investigated for its potential use as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.C2H4O2/c8-6-4-2-1-3-5(4)7-9;1-2(3)4/h4,6,8-9H,1-3H2;1H3,(H,3,4)/b7-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSYLJKUDJHLLZ-GZOLSCHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(C(=NO)C1)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CC(/C(=N/O)/C1)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
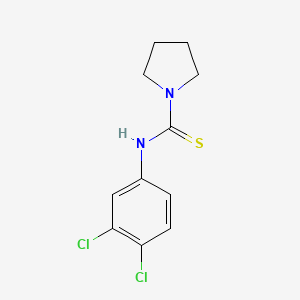

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)
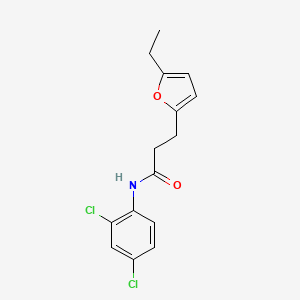
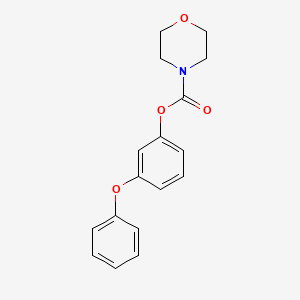
methanone](/img/structure/B5817315.png)
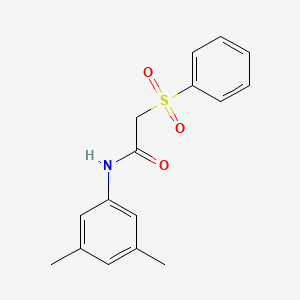

![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)
